N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide
Description
N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-15-10(8-12-14-15)11(16)13-9-6-4-3-5-7-9/h4,6,8-9H,2-3,5,7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFPYYRTECDKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)NC2CCCC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-amine with ethyl 1H-1,2,4-triazole-3-carboxylate under mild conditions. The reaction typically proceeds in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines, thiols, and halides in polar solvents like DMF or acetonitrile.
Major Products Formed
Scientific Research Applications
N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxamide derivatives: These compounds share the cyclohexene ring structure but differ in the substituents attached to the ring.
1,2,4-Triazole derivatives: These compounds have the triazole ring but vary in the substituents attached to the nitrogen atoms.
Uniqueness
N-cyclohex-2-en-1-yl-3-ethyltriazole-4-carboxamide is unique due to the combination of the cyclohexene ring, ethyl group, and triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
